Zinc ascorbate

描述

抗坏血酸锌是一种由锌和抗坏血酸(维生素C)结合而成的有机化合物。它以其重要的生物活性而闻名,包括酶活化、免疫支持和组织再生。 抗坏血酸锌主要在十二指肠吸收,并且在血清中高度与蛋白质结合,使其不易扩散 .

准备方法

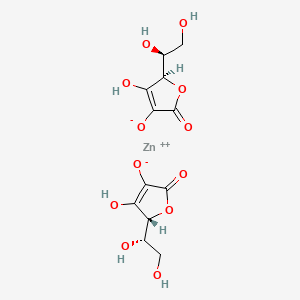

合成路线和反应条件: 抗坏血酸锌可以通过在水性介质中,在环境条件下,乙酸锌和抗坏血酸之间的络合反应合成。 反应导致形成化学式为Zn_x(AA)y(OAc)_z的分子络合物,其中AA代表抗坏血酸 {_svg_2}。该过程涉及将乙酸锌和抗坏血酸混合在水中,然后在室温下搅拌直至反应完成。

工业生产方法: 抗坏血酸锌的工业生产通常涉及乙酸锌和抗坏血酸之间的相同反应。该反应在大型反应器中进行,并控制温度和pH值,以确保最佳产率和纯度。然后通过过滤和干燥过程纯化所得产物。

化学反应分析

反应类型: 抗坏血酸锌会经历各种化学反应,包括:

常用试剂和条件:

氧化: 通常涉及氧气或其他氧化剂的存在。

络合: 需要水性介质和环境条件。

主要形成的产物:

氧化: 导致形成氧化锌和抗坏血酸衍生物。

络合: 导致形成具有独特光学特性的发光纳米级颗粒.

科学研究应用

Introduction to Zinc Ascorbate

This compound is notable for its dual function as a source of zinc and vitamin C. Zinc plays a crucial role in numerous biological processes, including immune function, while vitamin C is well-known for its antioxidant properties. The combination enhances the bioavailability of zinc, potentially improving its absorption and efficacy compared to other forms of zinc supplementation.

Antiviral Properties

Recent studies have proposed that this compound could serve as an effective zinc ionophore, enhancing intracellular zinc concentration and thereby increasing antiviral resistance against SARS-CoV-2, the virus responsible for COVID-19. A hypothesis suggests that this compound may inhibit viral replication by raising intracellular zinc levels more effectively than other forms of supplementation . This has led to calls for clinical trials to evaluate its efficacy in preventing or treating COVID-19 .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it has superoxide dismutase-like activity and can inhibit the growth of Staphylococcus aureus and Escherichia coli at lower concentrations than traditional ascorbic acid derivatives . The minimum inhibitory concentrations for these bacteria are notably lower than those for unchelated zinc or ascorbic acid alone . Furthermore, when combined with antibiotics like clindamycin and erythromycin, this compound has shown additive effects in inhibiting bacterial growth .

Randomized Clinical Trials

A multicenter clinical trial investigated the effects of high-dose zinc and ascorbic acid supplementation on patients with confirmed SARS-CoV-2 infection. The study found no significant difference in symptom duration between groups receiving standard care and those receiving high doses of either supplement or their combination . Despite the lack of significant findings, the trial highlighted the need for further exploration into the potential benefits of combined therapies involving this compound.

Comparative Analysis of this compound

The following table summarizes key findings from various studies on the efficacy of this compound compared to other forms of supplementation:

| Study | Pathogen | Minimum Inhibitory Concentration | Efficacy |

|---|---|---|---|

| Study 1 | Staphylococcus aureus | 0.064% | Significant inhibition observed |

| Study 2 | Escherichia coli | 0.128% | Significant inhibition observed |

| Study 3 | SARS-CoV-2 | Not yet determined | Hypothesized effectiveness based on intracellular zinc increase |

Recommendations for Future Research

- Clinical Trials : Immediate initiation of clinical trials focusing on the effectiveness of this compound against SARS-CoV-2.

- Combination Studies : Investigate synergistic effects when used with other therapeutic agents.

- Mechanistic Studies : Explore the underlying mechanisms by which this compound enhances intracellular zinc levels.

作用机制

抗坏血酸锌通过多种机制发挥作用:

类似化合物:

葡萄糖酸锌: 另一种用于免疫支持和抗氧化特性的锌化合物。

柠檬酸锌: 常用于口腔护理产品,以发挥其抗菌活性。

氧化锌: 广泛用于防晒霜和局部软膏,以发挥其保护和愈合特性。

抗坏血酸锌的独特性: 抗坏血酸锌的独特性在于它结合了锌和抗坏血酸,在免疫支持、抗氧化活性、组织再生方面提供了协同效应。 它形成发光纳米级颗粒的能力也使其与其他锌化合物区别开来 .

相似化合物的比较

Zinc Gluconate: Another zinc compound used for its immune support and antioxidant properties.

Zinc Citrate: Commonly used in oral health products for its antibacterial activity.

Zinc Oxide: Widely used in sunscreens and topical ointments for its protective and healing properties.

Uniqueness of Zinc Ascorbate: this compound is unique due to its combination of zinc and ascorbic acid, which provides synergistic effects in terms of immune support, antioxidant activity, and tissue regeneration. Its ability to form luminescent nanoscale particles also sets it apart from other zinc compounds .

生物活性

Zinc ascorbate is a compound formed from the combination of zinc and ascorbic acid (vitamin C). It has garnered attention for its potential biological activities, particularly in the context of immune function, antimicrobial properties, and antioxidant effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is often studied for its enhanced bioavailability compared to other zinc supplements. The chelation of zinc with ascorbic acid allows for better absorption and utilization in the body. This section will detail its mechanisms of action and biological significance.

- Zinc Ionophore Activity : this compound has been identified as a potential zinc ionophore, which facilitates the entry of zinc ions into cells. This property is crucial for increasing intracellular zinc concentrations, which can enhance antiviral resistance, particularly against pathogens like SARS-CoV-2 .

- Antioxidant Properties : The compound exhibits superoxide dismutase (SOD)-like activity, which helps in reducing oxidative stress by scavenging reactive oxygen species (ROS) . This mechanism is vital in preventing cellular damage and promoting overall health.

- Antimicrobial Activity : this compound demonstrates significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentrations are lower than those of unchelated zinc or ascorbic acid alone .

Clinical Studies

A randomized clinical trial investigated the efficacy of high-dose zinc and ascorbic acid supplementation in patients with COVID-19. The study included 214 participants who received either standard care or various combinations of zinc gluconate and ascorbic acid. Results indicated no significant difference in symptom reduction between groups, suggesting that while these compounds may have beneficial effects, their combined use did not yield statistically significant improvements .

In Vitro Studies

In vitro studies have shown that this compound possesses superior SOD-like activity compared to other forms of zinc and vitamin C. For instance, a study reported that at equimolar concentrations, this compound significantly inhibited ROS production more effectively than other derivatives .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Case Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of this compound against skin pathogens in dermatological infections. Results showed that it had an additive effect when combined with antibiotics like clindamycin and erythromycin, enhancing their effectiveness against resistant strains .

- Case Study on COVID-19 : While there are ongoing trials assessing the role of this compound in COVID-19 treatment, preliminary findings suggest that its ability to increase intracellular zinc levels could be beneficial in inhibiting viral replication .

属性

IUPAC Name |

zinc;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O6.Zn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRJFSIRMWUMAE-ZZMNMWMASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O12Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331242-75-2, 134343-96-7 | |

| Record name | Zinc ascorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331242752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ascorbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc -[(L-ascorbato O2),(L-ascorbato O2 O3)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ASCORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TI35313XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。